Cas no 2034448-90-1 (1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea)

1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea structure
2034448-90-1 structure
商品名:1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
CAS番号:2034448-90-1
MF:C18H18FN5O
メガワット:339.3668
CID:5354051

1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea 化学的及び物理的性質

名前と識別子

    • 1-[(4-fluorophenyl)methyl]-3-[2-(2-pyridin-2-ylimidazol-1-yl)ethyl]urea
    • 1-(4-fluorobenzyl)-3-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)urea
    • 1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
    • インチ: 1S/C18H18FN5O/c19-15-6-4-14(5-7-15)13-23-18(25)22-10-12-24-11-9-21-17(24)16-3-1-2-8-20-16/h1-9,11H,10,12-13H2,(H2,22,23,25)
    • InChIKey: VSEYJUNSGKOTFJ-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([H])C(N([H])C([H])([H])C([H])([H])N1C([H])=C([H])N=C1C1=C([H])C([H])=C([H])C([H])=N1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 416
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 71.8

1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6502-0361-30mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
30mg
$119.0 2023-09-08
Life Chemicals
F6502-0361-4mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
4mg
$66.0 2023-09-08
Life Chemicals
F6502-0361-20mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
20mg
$99.0 2023-09-08
Life Chemicals
F6502-0361-5mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
5mg
$69.0 2023-09-08
Life Chemicals
F6502-0361-3mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
3mg
$63.0 2023-09-08
Life Chemicals
F6502-0361-10μmol
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
10μmol
$69.0 2023-09-08
Life Chemicals
F6502-0361-15mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
15mg
$89.0 2023-09-08
Life Chemicals
F6502-0361-25mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
25mg
$109.0 2023-09-08
Life Chemicals
F6502-0361-2mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
2mg
$59.0 2023-09-08
Life Chemicals
F6502-0361-40mg
1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea
2034448-90-1
40mg
$140.0 2023-09-08

1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea 関連文献

1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}ureaに関する追加情報

Introduction to 1-[(4-fluorophenyl)methyl]-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea (CAS No. 2034448-90-1)

1-[(4-fluorophenyl[methyl])-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea (CAS No. 2034448-90-1) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, characterized by its intricate molecular structure, combines fluorine-containing aromatic rings with urea and imidazole moieties, making it a promising candidate for further exploration in medicinal chemistry.

The presence of a 4-fluorophenyl group in the molecular framework suggests potential advantages in terms of metabolic stability and binding affinity, which are critical factors in the development of novel therapeutic agents. The incorporation of a pyridin-2-yl substituent further enhances the compound's pharmacological profile by introducing hydrogen bonding capabilities and improving solubility, thereby facilitating its interaction with biological targets.

The urea moiety within the structure serves as a key pharmacophore, often involved in the formation of hydrogen bonds with biological receptors. This feature is particularly relevant in the design of small molecule inhibitors targeting enzymes and receptors involved in various disease pathways. The imidazole ring, another important structural component, is frequently found in bioactive molecules due to its ability to modulate enzyme activity and receptor binding.

In recent years, there has been a surge in research focused on developing innovative therapeutic strategies for neurological disorders, cancer, and inflammatory conditions. The unique structural features of 1-[(4-fluorophenyl[methyl])-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea position it as a valuable scaffold for the discovery of new drugs. For instance, studies have demonstrated that compounds with similar scaffolds exhibit promising activity against kinases and other enzymes implicated in cancer progression.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the complex molecular architecture efficiently. These synthetic methodologies not only highlight the compound's synthetic challenge but also underscore the expertise required to develop such molecules for therapeutic applications.

Evaluation of the pharmacological properties of 1-[(4-fluorophenyl[methyl])-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-yl]ethyl}urea has revealed intriguing interactions with various biological targets. Preclinical studies have indicated potential efficacy against targets such as Janus kinases (JAKs) and signal transducer and activator of transcription (STAT) proteins, which are central to inflammatory responses and immune regulation. Additionally, the compound has shown promise in inhibiting the activity of certain proteases involved in cancer cell proliferation.

The role of fluorine atoms in medicinal chemistry cannot be overstated. The introduction of fluorine into aromatic rings can significantly alter physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. In the context of 1-[(4-fluorophenyl[methyl))-3-{2-[2-(pyridin-2-yl)-1H-imidazol-1-y]ethyl}urea, the 4-fluorophenyl group is expected to enhance its bioavailability and prolong its half-life within biological systems. This is particularly advantageous for drugs that require prolonged exposure to achieve therapeutic effects.

The integration of computational chemistry and high-throughput screening (HTS) has accelerated the process of identifying lead compounds like 1-[(4-fluorophenyl[methyl))-3-{2-[2-(pyridin-2-y]ethyl}urea (CAS No. 2034448-90-

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